molecular formula C10H10ClN3S B3002144 N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine CAS No. 1156936-39-8

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine

Cat. No.: B3002144
CAS No.: 1156936-39-8
M. Wt: 239.72
InChI Key: HQGSGZSUAILHDU-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine (CAS 1156936-39-8) is a chemical compound with the molecular formula C 10 H 10 ClN 3 S and a molecular weight of 239.72 g/mol . This research chemical features a 1,2,5-thiadiazole ring, a nitrogen-sulfur containing heterocycle known to serve as a versatile scaffold in medicinal chemistry . The structure includes chloro and N-benzyl-N-methyl substituents, making it a potential intermediate for the synthesis of more complex molecules. While the specific biological profile of this exact compound may be under investigation, derivatives containing the 1,2,5-thiadiazole ring and its isomers are of significant interest in pharmaceutical research. Heterocyclic compounds like thiadiazoles are frequently explored due to their broad spectrum of pharmacological activities, which can include antimicrobial, anticancer, and anti-tubercular properties . The presence of the amine group in the structure is particularly valuable, as it offers a reactive site for further derivatization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . This compound is presented to the research community as a building block for drug discovery, chemical biology, and the development of novel bioactive agents. Please note: This product is intended for research purposes and is not for human, veterinary, or household use.

Properties

IUPAC Name

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-14(10-9(11)12-15-13-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGSGZSUAILHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NSN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-1,2,5-thiadiazole-3-amine with benzyl chloride and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The benzyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine serves as a vital building block for synthesizing more complex thiadiazole derivatives. These derivatives are essential in developing new materials with unique properties, such as high thermal stability and resistance to degradation.

2. Biology

The compound exhibits notable antimicrobial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains by disrupting DNA replication, making it a candidate for developing new antibiotics. Its ability to cross cellular membranes enhances its efficacy against both bacterial and cancer cells.

3. Medicine

Thiadiazole derivatives, including this compound, have shown promise as anticancer agents . They inhibit specific enzymes and pathways involved in cancer progression. For instance, this compound has been studied for its ability to interfere with cellular processes related to DNA synthesis, thereby inhibiting the proliferation of cancer cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

  • Study 1 : A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
  • Study 2 : Another investigation revealed that derivatives of this compound showed comparable activity to established antifungals against strains such as Aspergillus niger and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been documented in several studies:

  • Case Study 1 : Research indicated that this compound inhibits DNA replication in cancer cells by targeting specific pathways involved in cell division. It demonstrated cytotoxic effects on various cancer cell lines .
  • Case Study 2 : Another study explored the compound's mechanism of action and found that it disrupts cellular signaling pathways critical for tumor growth and survival .

Summary of Applications

Application AreaDescription
ChemistryBuilding block for synthesizing complex thiadiazole derivatives
BiologyExhibits antimicrobial and antifungal properties
MedicinePotential anticancer agent through inhibition of DNA replication

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyl and methyl groups in the target compound likely enhance lipophilicity compared to analogues with smaller substituents (e.g., phenyl or benzodioxin groups). This could improve membrane permeability in biological systems.
  • Chlorine Position : The 4-chloro substitution in the 1,2,5-thiadiazole ring differs from the 3-chloro position in 3-chloro-N-phenyl-1,2,4-thiadiazol-5-amine, which may alter electronic distribution and reactivity .

Physicochemical Properties

  • Solubility : The benzyl group in the target compound may reduce water solubility compared to analogues with polar substituents (e.g., methoxyethyl or oxolan-2-ylmethyl groups listed in ) .
  • Stability: Chloro-substituted thiadiazoles are generally stable under +4°C storage conditions, as noted for similar compounds .

Research Implications and Gaps

  • Structural Optimization : Replacing the benzyl group with bulkier aryl or heteroaryl groups (as in , Scheme 26) could modulate selectivity in biological targets.
  • Synthetic Challenges : The methyl group in the target compound may require specialized N-alkylation conditions to avoid over-alkylation or side reactions.
  • Data Gaps : Empirical studies on the compound’s solubility, stability, and bioactivity are needed to validate computational predictions.

Biological Activity

N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzyl and chloro substituents enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Properties : Studies have demonstrated that compounds similar to this compound can inhibit various Gram-positive and Gram-negative bacteria. Specifically, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 32.6 μg/mL .
  • Antifungal Properties : The compound's structural analogs have also been tested against fungal strains such as Candida albicans and Aspergillus niger, exhibiting notable antifungal activity compared to standard treatments like fluconazole .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines:

Cell Line IC50 (µM) Activity
Gastric Cancer (NUGC)0.028High cytotoxicity
Colon CancerModerateSelective activity
Liver Cancer0.007Superior activity

Research indicates that the compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal fibroblast cells . The mechanism involves inhibition of specific enzymes related to cancer cell proliferation.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Cell Signaling Modulation : It has been suggested that the compound can modulate signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study involving 16 different thiadiazole derivatives showed that those with a 4-chlorophenyl group exhibited significant activity against gastric and colon cancer cell lines .
  • Antimicrobial Efficacy : In a comparative study, N-benzyl derivatives demonstrated superior antimicrobial activity against resistant strains of bacteria when compared to traditional antibiotics .

Q & A

Q. Q1. What are the established synthetic routes for N-benzyl-4-chloro-N-methyl-1,2,5-thiadiazol-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions involving substituted hydrazides and thiocyanate derivatives. For example, thiadiazole cores are often prepared by reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cycloaddition with chloroacetyl chloride in DMF . Key factors affecting yield include:

  • Temperature : Optimal cyclization occurs at 90°C under reflux .
  • Catalysts : Sodium hydroxide or iodine in potassium iodide facilitates ring closure .
  • Solvent polarity : Polar aprotic solvents like DMF improve reaction efficiency by stabilizing intermediates .

Q. Q2. How can spectroscopic methods (e.g., NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Look for signals corresponding to the benzyl group (δ 4.21 ppm for CH₂ in N-benzyl) and aromatic protons (δ 6.46–7.71 ppm) . The N-methyl group typically resonates at δ 3.0–3.3 ppm.
  • IR : Peaks at 1621 cm⁻¹ (C=N stretch), 693 cm⁻¹ (C-Cl), and 1340 cm⁻¹ (C-N) confirm the thiadiazole backbone .
  • Mass spectrometry : A molecular ion peak at m/z 466 (for analogs) aligns with the molecular formula .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for thiadiazol-3-amine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, altering target binding .
  • Assay variability : Differences in cell lines or enzyme sources (e.g., PFOR enzyme inhibition in anaerobic organisms vs. eukaryotic models).
  • Solution-state interactions : Hydrogen bonding (e.g., N1—H1⋯N2 dimers ) can stabilize active conformers in crystallographic studies but not in solution.

Q. Methodological approach :

Perform comparative assays using standardized protocols (e.g., MIC for antimicrobial activity ).

Use computational docking to predict substituent-specific interactions with targets (e.g., 5-HT3 receptors ).

Q. Q4. How can crystallographic data inform the design of analogs with improved stability?

The crystal structure of related compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) reveals:

  • Intermolecular hydrogen bonds : Centrosymmetrical dimers via N—H⋯N interactions stabilize the lattice .
  • Packing motifs : Non-classical C—H⋯F/O bonds contribute to thermal stability .
    Design implications :
  • Introduce fluorine or methoxy groups to enhance packing efficiency.
  • Modify the benzyl substituent to favor π-π stacking (e.g., para-substituted aryl groups ).

Q. Q5. What are the challenges in optimizing pharmacokinetic properties of this compound?

  • Lipophilicity : The thiadiazole ring (logP ~2.5) may limit aqueous solubility.
  • Metabolic stability : N-methyl groups are prone to oxidative demethylation .
    Solutions :
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to improve bioavailability .
  • Structural modifications : Replace N-methyl with cyclopropylmethyl to block CYP450 metabolism .

Methodological and Analytical Questions

Q. Q6. How should researchers handle discrepancies between computational predictions and experimental bioactivity?

  • Validation steps :
    • Re-optimize DFT calculations using solvent models (e.g., COSMO-RS) to account for solvation effects .
    • Verify binding modes via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Case study : A quinazoline derivative showed predicted caspase-3 activation but failed in vivo due to poor blood-brain barrier penetration .

Q. Q7. What purification techniques are optimal for isolating this compound?

  • Chromatography : Use silica gel with ACN:MeOH (1:1) for baseline separation (Rf = 0.74 ).
  • Recrystallization : CH₃OH yields high-purity crystals (>95% by TLC ).
  • Safety note : Avoid DMSO/water mixtures unless residual solvent is rigorously removed (risk of endotoxin contamination ).

Data Interpretation and Reporting

Q. Q8. How to contextualize in vitro activity data for grant proposals or publications?

  • Benchmark against known drugs : Compare IC₅₀ values to nitazoxanide (PFOR inhibitor ) or cisplatin (cytotoxicity control ).
  • Highlight novelty : Emphasize structural uniqueness (e.g., dual N-benzyl and thiadiazole motifs ).
  • Limitations : Address solubility issues and propose formulation strategies (e.g., nanoencapsulation ).

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